molecular formula C18H15N5O4S2 B15195943 N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide CAS No. 6317-91-5

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide

Cat. No.: B15195943
CAS No.: 6317-91-5
M. Wt: 429.5 g/mol
InChI Key: RAXBFWWKTQKMQO-UHFFFAOYSA-N
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Description

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazirene ring and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazirene ring and subsequent attachment of the phenylsulfonyl and benzenesulfonamide groups. Common reagents used in these reactions include phenylsulfonyl chloride, sodium azide, and various catalysts to facilitate the formation of the triazirene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism by which N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazirene ring and sulfonamide groups are key to its activity, allowing it to bind to specific sites and modulate biological pathways. This can result in inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Another sulfonamide compound with fluorine substitution, used as a fluorinating reagent.

    Phenylsulfonyl Chloride: A simpler sulfonyl compound used in various organic synthesis reactions.

Uniqueness

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is unique due to its combination of a triazirene ring and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

6317-91-5

Molecular Formula

C18H15N5O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-(triazirin-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H15N5O4S2/c24-28(25,15-7-3-1-4-8-15)19-14-11-12-17(18(13-14)23-21-22-23)20-29(26,27)16-9-5-2-6-10-16/h1-13,19-20H

InChI Key

RAXBFWWKTQKMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4N=N4

Origin of Product

United States

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